Thiazole-2,4-diamine

Descripción general

Descripción

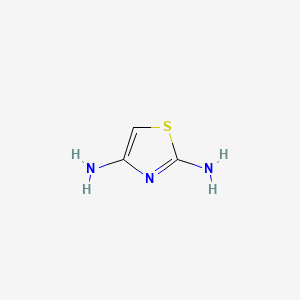

Thiazole-2,4-diamine is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiazole-2,4-diamine can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with appropriate reagents to introduce the amino group at the 4-position. For example, the reaction of 2-aminothiazole with chloroacetyl chloride followed by treatment with ammonia can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Thiazole-2,4-diamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful in various applications .

Aplicaciones Científicas De Investigación

Pharmacological Activities

Thiazole derivatives, including thiazole-2,4-diamine, exhibit diverse pharmacological activities that make them valuable in medicinal chemistry. Key therapeutic areas include:

- Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial and fungal strains. For instance, studies have highlighted their effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotics .

- Anticancer Properties : this compound and its derivatives have been synthesized and evaluated for anticancer activity. Various studies have reported that these compounds can inhibit tubulin polymerization, thus disrupting cancer cell division. For example, compounds derived from this compound demonstrated cytotoxic effects on several human cancer cell lines with IC50 values ranging from 3.35 to 18.69 µM .

- Anticonvulsant Effects : Research indicates that thiazole derivatives possess anticonvulsant properties. Compounds have been tested in animal models for their ability to prevent seizures, with some showing significant protection rates .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions aimed at modifying the thiazole ring to enhance its biological activity. The structure-activity relationship studies help identify which modifications lead to improved efficacy and reduced toxicity.

Table 1: Synthesis Pathways of this compound Derivatives

| Synthesis Method | Key Reagents | Yield (%) | Notable Activities |

|---|---|---|---|

| Cyclization | Amine + Carbonyl | 75% | Antimicrobial |

| Substitution | Halogenated Compounds | 80% | Anticancer |

| Condensation | Thiosemicarbazide + Aldehyde | 70% | Anticonvulsant |

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and tested against HepG2 and MCF-7 cancer cell lines. The most active compounds showed significant inhibition of cell proliferation through mechanisms involving tubulin disruption .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the thiazole ring enhanced antibacterial effects significantly .

Case Study 3: Anticonvulsant Activity

Thiazole derivatives were assessed for their anticonvulsant potential using the maximal electroshock (MES) method. Certain analogues demonstrated high protection indices, indicating their potential as new treatments for epilepsy .

Mecanismo De Acción

The mechanism of action of thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to thiazole-2,4-diamine include other thiazole derivatives such as:

- Thiazole-4-carboxamide

- Thiazole-2-carboxylic acid

- Thiazole-4-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 2 and 4 positions make it a versatile compound for various chemical reactions and applications. This uniqueness allows it to be used in specialized applications where other thiazole derivatives may not be as effective .

Actividad Biológica

Thiazole-2,4-diamine, a compound belonging to the thiazole family, has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials based on recent research findings.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are recognized for their pharmacological versatility, being integral to numerous bioactive molecules. Thiazole derivatives have been shown to exhibit a wide range of biological activities including:

Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods involving the reaction of appropriate precursors. For instance, a common synthetic route involves the condensation of thioamide with aldehydes or ketones under acidic conditions. The structural modifications at different positions significantly influence the biological activity of the resulting compounds.

Table 1: Synthesis Methods for Thiazole Derivatives

| Method | Description |

|---|---|

| Condensation | Reaction of thioamide with aldehydes/ketones under acidic conditions |

| Cyclization | Formation of thiazole ring via cyclization reactions |

| Substitution | Introduction of various substituents to enhance biological activity |

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess notable antimicrobial properties. A study evaluated various N,N'-diaryl-1,3-thiazole-2,4-diamines against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Monascus purpurea and Penicillium citrinum. Most compounds exhibited moderate to good antibacterial and antifungal activity .

Anticancer Properties

Thiazole derivatives have shown promising anticancer effects due to their ability to inhibit tubulin polymerization. A recent study evaluated several 2,4-disubstituted thiazole derivatives for their cytotoxicity against human cancer cell lines (HepG2, MCF-7, HCT116, and HeLa). The most active compounds displayed IC50 values ranging from 3.35 ± 0.2 μM to 18.69 ± 0.9 μM, indicating significant potential as anticancer agents .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, certain thiazole-integrated compounds demonstrated effective seizure protection at doses significantly lower than standard medications like ethosuximide. This suggests that structural modifications can enhance anticonvulsant activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Tubulin Inhibition : Compounds derived from this compound disrupt microtubule formation by inhibiting tubulin polymerization, thereby affecting cell division and proliferation in cancer cells .

- Antimicrobial Action : The exact mechanism is often linked to the disruption of bacterial cell walls or interference with essential metabolic pathways .

- Neuroprotective Effects : Some derivatives act on neurotransmitter systems or ion channels in the brain, contributing to their anticonvulsant effects .

Case Studies

- Anticancer Study : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing that specific substitutions at the 2-position significantly enhanced cytotoxicity. For instance, compounds with methoxy groups showed improved activity against HeLa cells compared to those without .

- Antimicrobial Evaluation : In a comparative study of synthesized thiazoles against standard antibiotics, certain derivatives exhibited comparable or superior activity against resistant bacterial strains .

Propiedades

IUPAC Name |

1,3-thiazole-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCZMFWXZRMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic approaches for Thiazole-2,4-diamine derivatives?

A: this compound derivatives can be synthesized through various methods. One common approach involves a multi-step process starting from readily available materials. For instance, N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized in a three-step process []. Another method involves the reaction of isoxazolyl chloroacetamide with thiourea to form N4-substituted 1,3-thiazole-2,4-diamines, which can be further modified to obtain more complex derivatives [].

Q2: What biological activities have been reported for this compound derivatives?

A: Research indicates that this compound derivatives exhibit a range of biological activities, particularly antimicrobial and antifungal properties. Studies have demonstrated the efficacy of various N,N'-diaryl-1,3-thiazole-2,4-diamines against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Monascus purpurea and Penicillium citrinum [].

Q3: How does the structure of this compound derivatives influence their biological activity?

A: The structure-activity relationship (SAR) of this compound derivatives plays a crucial role in their biological activity. Modifications to the core structure, such as the introduction of various substituents, can significantly impact their potency and selectivity. For example, incorporating a phenylsulfone moiety into the structure has been explored for developing potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors [].

Q4: Have any computational studies been conducted on this compound derivatives?

A: Yes, computational chemistry and modeling techniques have been employed to study this compound derivatives. Molecular docking simulations, for example, have been used to predict the binding affinity of these compounds to target proteins like CDK2 [, ]. These studies assist in understanding the interactions between the compounds and their targets at a molecular level.

Q5: What analytical techniques are commonly employed for characterizing this compound derivatives?

A: Characterization of synthesized this compound derivatives commonly involves various spectroscopic and analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide valuable information about the structure and purity of the synthesized compounds [, ].

Q6: What are the potential applications of this compound derivatives beyond their biological activities?

A: While the research primarily focuses on the biological applications of this compound derivatives, their diverse chemical structure makes them promising candidates for other applications. For example, some derivatives containing the thiadiazole moiety have been investigated for their potential use as dyes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.